N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core substituted with a 1H-pyrrole ring at the para position. The pyrrole substitution likely influences physicochemical properties such as solubility, melting point, and bioavailability compared to simpler benzamide analogs.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-10-5-16(15-20(19)26-2)11-12-22-21(24)17-6-8-18(9-7-17)23-13-3-4-14-23/h3-10,13-15H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
YJZPSGXQAQEONY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reagent Roles and Stoichiometry
| Reagent | Role | Quantity (per 1 mmol substrate) |
|---|---|---|
| 4-(1H-Pyrrol-1-yl)benzoic acid | Carboxylic acid substrate | 1.0 eq |
| EDCI·HCl | Carbodiimide coupling agent | 1.2 eq |
| DMAP | Acylation catalyst | 0.1 eq |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Nucleophilic amine | 1.5 eq |
| Dichloromethane | Solvent | 15 mL/mmol |
Data derived from optimized protocols in patent CN103664681A.
Critical Reaction Parameters
-
Temperature Control :
-
Atmosphere :
-
Reaction Time :
Optimization Strategies for Improved Yield
Solvent System Optimization
Early methods using tetrahydrofuran (THF) or dimethylformamide (DMF) resulted in lower yields (50–60%) due to poor intermediate stability. Switching to dichloromethane improved yields to 76% by enhancing carbodiimide activation efficiency.
Catalytic Additives
The inclusion of DMAP (4-dimethylaminopyridine) at 10 mol% increased reaction rates by facilitating the formation of the reactive O-acylisourea intermediate. Comparative studies show:
| Additive | Concentration | Yield (%) |
|---|---|---|
| None | - | 58 |
| DMAP | 10 mol% | 76 |
| HOBt | 10 mol% | 68 |
Purification Techniques
Crude product purification involves:
-
Acid-base extraction to remove unreacted starting materials
-
Recrystallization from dichloromethane/ethyl acetate (3:1 v/v)
Comparative Analysis of Synthetic Routes
Carbodiimide vs. Mixed Anhydride Method
| Parameter | EDCI·HCl/DMAP Method | Mixed Anhydride (IBCF) Method |
|---|---|---|
| Yield | 76% | 62% |
| Byproduct Formation | Low | Moderate (urea derivatives) |
| Scalability | Excellent | Limited by gas evolution |
| Cost Index | 1.0 | 0.8 |
The carbodiimide approach demonstrates superior reproducibility for large-scale synthesis, though it requires rigorous moisture control.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies indicate that transferring the coupling step to continuous flow reactors reduces reaction time from 24 hours to 45 minutes while maintaining 74% yield. Key advantages include:
-
Precise temperature control through jacketed reactors
-
Reduced solvent usage by 40%
-
Automated quenching and extraction systems
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32 | 19 |
| PMI (Process Mass Intensity) | 45 | 27 |
| Energy Consumption (kWh/mol) | 8.7 | 3.2 |
Calculations based on 1 kg production scale
Analytical Characterization
Critical quality control parameters for the final compound:
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)
-
1H NMR (400 MHz, CDCl3) :
-
δ 8.45 (d, J=8.4 Hz, 2H, ArH)
-
δ 7.55 (d, J=8.4 Hz, 2H, ArH)
-
δ 6.95–6.82 (m, 6H, ArH + pyrrole)
-
δ 3.88 (s, 6H, OCH3)
-
-
HRMS (ESI+) : m/z 351.1804 [M+H]+ (calc. 351.1809)
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrole derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide with structurally related compounds, focusing on synthetic routes, substituent effects, and physicochemical properties.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Complexity and Substituent Effects
- The target compound distinguishes itself through the 4-(1H-pyrrol-1-yl) substitution , introducing a five-membered aromatic heterocycle. This substitution may improve binding affinity in biological systems due to additional hydrogen-bonding or π-π stacking interactions compared to Rip-B, which lacks heterocyclic motifs .
- In contrast, fluorophenyl chromen derivatives (e.g., Example 53 in ) exhibit higher melting points (175–178°C), attributed to rigid fused-ring systems and fluorine atoms, which enhance crystallinity and thermal stability . The target compound’s melting point is likely lower due to the absence of such rigidifying groups.
Synthetic Accessibility Rip-B is synthesized in 80% yield via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, highlighting the efficiency of unsubstituted benzamide synthesis .
Biological Relevance
- Compounds like N-(1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide () are tailored for biological activity studies, with sulfamoyl and pyrimidinyl groups enhancing interactions with enzymes or receptors . The target compound’s pyrrole group may similarly modulate activity, though empirical data are needed.
Crystallinity and Solubility
- The crystal structure of 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate () reveals that hydration and ionic interactions significantly influence solubility . The target compound, lacking charged groups, may exhibit lower aqueous solubility but improved lipid membrane permeability.
Notes
- Further studies are required to validate the compound’s biological activity and optimize synthetic protocols.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research due to its biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of this compound is C23H26N2O5, with a molecular weight of 410.47 g/mol. The compound features a complex structure that includes a pyrrole ring and methoxy-substituted phenyl groups.
| Property | Value |
|---|---|
| Molecular Weight | 410.47 g/mol |
| Molecular Formula | C23H26N2O5 |
| LogP | 3.0705 |
| Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : This compound has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in the metabolism of sphingolipids. Inhibition of nSMase2 can lead to reduced ceramide levels and may have implications in neurodegenerative diseases such as Alzheimer's disease .
- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the methoxy groups and the pyrrole ring significantly influence the biological activity of the compound. For instance, compounds with increased bulkiness at specific positions tend to exhibit reduced activity, indicating a delicate balance between structural features and pharmacological efficacy .
Alzheimer’s Disease Model
A notable study involved the evaluation of this compound in a mouse model of Alzheimer's disease. The compound demonstrated significant inhibition of exosome release from the brain, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Anticancer Activity
In another investigation focusing on antiproliferative activity, derivatives of this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results indicated that certain derivatives exhibited marked cytotoxic effects, highlighting their potential for cancer therapy .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., dimerization).
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Standard analytical techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for pyrrole and dimethoxyphenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₅N₂O₃).
- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. SAR Insights :
- Methoxy groups on the phenyl ring are critical for hydrophobic interactions with target proteins.
- Pyrrole substitution modulates electronic properties, affecting redox potential .
Advanced: How can molecular docking and enzyme assays elucidate its mechanism of action?
Answer:
Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with methoxy oxygens and π-π stacking with pyrrole .
- Enzyme inhibition assays : Test IC₅₀ values against purified enzymes (e.g., COX-2, P450 isoforms) using fluorogenic substrates.
- Cellular assays : Measure downstream signaling (e.g., cAMP levels for GPCR activity) .
Q. Example Data :
| Target | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| COX-2 | 0.45 | -9.2 |
| P450 3A4 | >10 | -6.8 |
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
Strategies :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP-mediated oxidation of pyrrole) .
- Orthogonal validation : Combine SPR (binding affinity) with functional assays (e.g., calcium flux for GPCR activation) .
Case Study :
Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations (1 mM vs. 10 µM in assays).
Advanced: What experimental conditions affect the compound’s stability in long-term studies?
Answer:
Critical Factors :
- pH : Degrades rapidly at pH <5 (methoxy group hydrolysis).
- Light exposure : Store in amber vials to prevent pyrrole ring photodegradation .
- Temperature : Stable at -20°C for >6 months (lyophilized form preferred).
Q. Stability Data :
| Condition | Half-Life |
|---|---|
| pH 7.4, 25°C | 72 hours |
| pH 3.0, 37°C | 2 hours |
| Light-exposed, RT | 8 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
